Olivacine: A Technical Guide to its Natural Sources, Isolation, and Mechanisms of Action
Olivacine: A Technical Guide to its Natural Sources, Isolation, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing, isolation procedures, and key signaling pathways of Olivacine, a pyridocarbazole alkaloid with significant antiproliferative properties. The information presented herein is intended to support research and development efforts in the field of oncology and natural product chemistry.
Natural Sources of Olivacine
Olivacine, also known as guatambuinine, is a naturally occurring alkaloid primarily isolated from the bark of trees belonging to the Aspidosperma genus, which are native to South America.[1][2][3] The most prominent species identified as sources of Olivacine are Aspidosperma olivaceum and Aspidosperma australe.[1][3] These trees are found in regions of Southeastern Brazil, Argentina, Paraguay, and Bolivia.[1][3] Traditionally, extracts from the bark of Aspidosperma species have been used in folk medicine to treat various ailments, including fever and malaria.[1]
Table 1: Natural Sources of Olivacine
| Plant Species | Part Used | Geographical Distribution |
| Aspidosperma olivaceum | Bark | Southeastern Brazil, Argentina, Paraguay, Bolivia[1][3] |
| Aspidosperma australe | Bark | Northeastern Argentina |
| Aspidosperma pyrifolium | Stem Bark | Brazil |
| Aspidosperma quebracho-blanco | Bark | South America |
Isolation and Purification of Olivacine
The isolation of Olivacine from its natural sources typically involves a multi-step process that includes extraction, acid-base partitioning, and chromatographic purification. The following protocols are based on established methodologies for alkaloid isolation from Aspidosperma species.
Experimental Protocol: Extraction and Acid-Base Partitioning
This protocol describes a standard acid-base extraction method for obtaining a total alkaloid fraction from Aspidosperma bark.
Materials:
-
Dried and powdered bark of Aspidosperma olivaceum
-
Hydrochloric acid (HCl), 3% solution
-
Chloroform (B151607) (CHCl₃)
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Maceration: The dried and powdered bark of Aspidosperma olivaceum is macerated in methanol or ethanol for a period of seven days to extract a wide range of compounds, including alkaloids.[4]
-
Concentration: The organic solvent is then evaporated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[4]
-
Acidification: The crude extract is treated with a 3% hydrochloric acid solution. This step protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic solution.[5]
-
Filtration: The acidic solution is filtered to remove non-alkaloidal residues.[5]
-
Basification: The acidic aqueous phase containing the alkaloid salts is then basified with ammonium hydroxide to a pH of 10. This deprotonates the alkaloids, converting them back to their free base form, which are generally insoluble in water.[5]
-
Liquid-Liquid Extraction: The basified aqueous solution is subjected to several extractions with chloroform in a separatory funnel. The free base alkaloids will partition into the organic chloroform layer.[5]
-
Final Concentration: The chloroform fractions are combined and evaporated to dryness under reduced pressure to yield the total alkaloid fraction (TAF).[5]
Experimental Protocol: Chromatographic Purification
The total alkaloid fraction is a mixture of different alkaloids. Further purification is required to isolate pure Olivacine. This typically involves column chromatography followed by High-Performance Liquid Chromatography (HPLC).
2.2.1. Column Chromatography
Materials:
-
Total Alkaloid Fraction (TAF)
-
Silica (B1680970) gel (for column chromatography)
-
Solvents: A gradient of non-polar to polar solvents, such as a mixture of chloroform, dichloromethane, and ethyl acetate, often in an ammonia-saturated environment to keep the alkaloids in their free base form.[4]
-
Glass column
-
Fraction collector
Procedure:
-
Column Packing: A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent.
-
Sample Loading: The TAF is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. For example, a mobile phase starting with a mixture of chloroform, toluene, and methanol can be used.[4]
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing Olivacine.
-
Pooling and Concentration: Fractions containing the desired compound are pooled and the solvent is evaporated.
2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, preparative HPLC is employed.
Materials:
-
Partially purified Olivacine fraction from column chromatography
-
HPLC system with a preparative column (e.g., C18)
-
Mobile phase: A suitable mixture of solvents, such as methanol and water, often with a modifier like acetic acid.
-
Detector (e.g., UV-Vis)
Procedure:
-
Method Development: An analytical HPLC method is first developed to determine the optimal mobile phase composition and gradient for separating Olivacine from remaining impurities.
-
Sample Preparation: The partially purified Olivacine is dissolved in the mobile phase and filtered.
-
Injection and Separation: The sample is injected onto the preparative HPLC column, and the separation is carried out using the optimized gradient.
-
Fraction Collection: The peak corresponding to Olivacine is collected based on its retention time.
-
Purity Analysis and Crystallization: The purity of the collected fraction is confirmed by analytical HPLC. The pure Olivacine can then be obtained as a solid by crystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).
Biological Activity and Signaling Pathways
Olivacine exhibits significant antiproliferative activity against a range of cancer cell lines. Its cytotoxic effects are primarily attributed to its ability to act as a topoisomerase II poison and to modulate the p53 signaling pathway.
Table 2: In Vitro Cytotoxicity of Olivacine
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| L1210 | Murine Leukemia | 2.03 | [1] |
| P. falciparum | Malaria | 1.2 | [1] |
| MCF-7 | Breast Cancer | 0.75 (GI₅₀) | [6] |
| CCRF/CEM | Leukemia | 0.81 (GI₅₀) | [6] |
| LoVo/DX | Doxorubicin-resistant Colon Cancer | 0.82 (GI₅₀) | [6] |
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[7] Olivacine acts as a topoisomerase II poison by stabilizing the covalent complex formed between the enzyme and DNA.[7][8][9][10] This stabilization prevents the religation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which ultimately triggers cell cycle arrest and apoptosis.[8][9][10]
Caption: Olivacine-mediated inhibition of Topoisomerase II.
Signaling Pathway: p53 Activation
The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage. Upon the accumulation of DNA double-strand breaks induced by Olivacine, p53 is activated. Activated p53 can transcriptionally upregulate the expression of target genes, such as p21, a cyclin-dependent kinase inhibitor.[11][12][13] The induction of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[6][11][12][13]
Caption: p53 signaling pathway activated by Olivacine.
Experimental Workflow Overview
The overall process from the natural source to the isolated pure compound and its biological evaluation is summarized in the following workflow diagram.
Caption: General workflow for Olivacine isolation and evaluation.
References
- 1. quora.com [quora.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-malarial activity of indole alkaloids isolated from Aspidosperma olivaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of new olivacine derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p53/p21 pathway activation contributes to the ependymal fate decision downstream of GemC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
